molecular formula C17H11ClN2O3S B2890472 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide CAS No. 923501-36-4

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B2890472
CAS RN: 923501-36-4
M. Wt: 358.8
InChI Key: FIQXEINSSFKDRN-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, and IR spectroscopy to determine the structure of the compound. The structure would reveal the spatial arrangement of atoms and the bonds between them .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It would include the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, and refractive index. It could also include chemical properties like acidity/basicity, reactivity with common substances, and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of derivatives and analogs related to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, investigating their potential biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.

  • Antimicrobial and Anti-inflammatory Activities : A study synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. These compounds were evaluated for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, showing significant results in COX-2 selectivity and analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

  • Antioxidative Potential : Another research focused on the antioxidative potential of novel benzimidazole/benzothiazole-2-carboxamides with antiproliferative activity. The study synthesized compounds with various substitutions, evaluating their antiproliferative activity in vitro and their antioxidative capacity, identifying compounds with promising antioxidant and antiproliferative activities (M. Cindrić et al., 2019).

  • Antibacterial and Antitumor Agents : Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents were explored, indicating the synthesis of biologically stable derivatives with no nitro group that exhibited excellent in vivo inhibitory effects on tumor growth. This highlights the potential of benzothiazole derivatives in cancer therapy (Masao Yoshida et al., 2005).

  • Neuroprotective and Antioxidant Effects : Research on novel benzofuran-2-carboxamide derivatives evaluated their neuroprotective and antioxidant activities, showing considerable protection against NMDA-induced excitotoxic neuronal cell damage. This suggests the potential of such compounds in developing treatments for neurodegenerative diseases (Jungsook Cho et al., 2015).

Mechanism of Action

If the compound is a drug, the mechanism of action would involve how it interacts with biological systems to produce its effects. This could include binding to specific receptors or enzymes, and the resulting biological response .

Safety and Hazards

This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. It would also include appropriate safety measures when handling the compound .

Future Directions

This could involve potential applications of the compound in fields like medicine, materials science, or chemical synthesis. It could also include areas of ongoing research .

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c1-22-12-7-6-10(18)15-14(12)19-17(24-15)20-16(21)13-8-9-4-2-3-5-11(9)23-13/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQXEINSSFKDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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